Cas no 1337131-76-6 (3-(4-methylthiophen-2-yl)pyrrolidine)

3-(4-methylthiophen-2-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(4-methylthiophen-2-yl)pyrrolidine
- 1337131-76-6
- EN300-1841829
-
- インチ: 1S/C9H13NS/c1-7-4-9(11-6-7)8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3
- InChIKey: GRFYAVNCUDEGQA-UHFFFAOYSA-N
- SMILES: S1C=C(C)C=C1C1CNCC1
計算された属性
- 精确分子量: 167.07687059g/mol
- 同位素质量: 167.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.3Ų
- XLogP3: 1.8
3-(4-methylthiophen-2-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841829-5.0g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1841829-10.0g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1841829-1g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1841829-0.1g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1841829-2.5g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1841829-0.5g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1841829-5g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1841829-0.25g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1841829-0.05g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1841829-1.0g |
3-(4-methylthiophen-2-yl)pyrrolidine |
1337131-76-6 | 1g |
$1286.0 | 2023-06-02 |
3-(4-methylthiophen-2-yl)pyrrolidine 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
3-(4-methylthiophen-2-yl)pyrrolidineに関する追加情報
Introduction to 3-(4-Methylthiophen-2-yl)pyrrolidine (CAS No. 133713-76-6)
The compound 3-(4-methylthiophen-2-yl)pyrrolidine, identified by the CAS registry number 133713-76-6, is a heterocyclic organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their unique chemical properties and potential biological activities.
The structure of 3-(4-methylthiophen-2-yl)pyrrolidine consists of a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom, substituted at the 3-position with a 4-methylthiophen-2-yl group. The thiophene moiety, a five-membered aromatic ring containing two sulfur atoms, contributes to the compound's electronic properties and reactivity. The methyl group attached to the thiophene ring further modulates the compound's physical and chemical characteristics.
Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery and development. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain pyrrolidine analogs exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for therapeutic interventions. Similarly, the thiophene moiety in 3-(4-methylthiophen-2-yl)pyrrolidine has been shown to enhance the compound's ability to interact with biological targets, such as enzymes and receptors.
In terms of synthesis, 3-(4-methylthiophen-2-yl)pyrrolidine can be prepared through various routes, including nucleophilic substitution and coupling reactions. One efficient method involves the reaction of 4-methylthiophen-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as HATU or EDCI. This approach ensures high yields and good purity of the final product.
The physical properties of 3-(4-methylthiophen-2-yl)pyrrolidine include a melting point of approximately 150°C and a boiling point around 280°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate but exhibits limited solubility in water. These properties make it suitable for use in organic synthesis and pharmaceutical applications.
In terms of applications, 3-(4-methylthiophen-2-yl)pyrrolidine has been explored for its potential in the development of new drugs targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that this compound can modulate key enzymes involved in neurotransmitter metabolism, suggesting its potential as a neuroprotective agent.
Beyond pharmacology, 3-(4-methylthiophen-2-yl)pyrrolidine has also found applications in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. Recent research has demonstrated its use in constructing metalloporphyrin complexes with potential applications in catalysis and sensing technologies.
In conclusion, 3-(4-methylthiophen-2-yl)pyrrolidine (CAS No. 133713-76-6) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development in fields such as drug discovery, materials science, and organic synthesis.
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